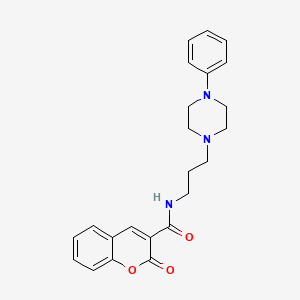

2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2H-chromene-3-carboxamide” is a chromene derivative. Chromenes are a class of organic compounds with a three-ring structure, consisting of a benzene ring fused to a heterocyclic pyran ring . They are known for their wide range of biological activities .

Chemical Reactions Analysis

Chromenes are known to undergo a variety of chemical reactions, particularly at the reactive 2-oxo position . The specific reactions that this compound might undergo would depend on the conditions and reagents used.Scientific Research Applications

Synthesis and Biological Properties

- Synthesis and Biological Evaluation of Coumarin Derivatives : A study by Ramaganesh et al. (2010) focused on the synthesis of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives and evaluated their antibacterial properties (C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010).

Antimicrobial Applications

- Antimicrobial Activity of Chromene Derivatives : Ghashang et al. (2015) synthesized 8-hydroxy-2-(2-oxo-2H-chromen-3-yl)-5-phenyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one derivatives and evaluated their in vitro antimicrobial activity against different bacterial and fungal strains (M. Ghashang, S. S. Mansoor, K. Aswin, 2015).

- Antimicrobial Properties of Chromeno[3,4‐c]pyrrole‐3,4‐dione-based N‐Heterocycles : A study by Azab et al. (2017) reported the synthesis of Chromeno[3,4‐c]pyrrole‐3,4‐dione-based N‐Heterocycles and their high antimicrobial activity (I. H. E. Azab, I. H. E. Azab, Nadia Ali Ahmed Elkanzi, 2017).

Catalysis and Synthesis Methods

- Silica-Bonded Propylpiperazine-N-Sulfamic Acid as Catalyst : Jadhav et al. (2018) used silica-bonded propylpiperazine-N-sulfamic acid as a recyclable catalyst for synthesizing 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide, highlighting an eco-friendly synthesis approach (A. M. Jadhav, K. Lim, Y. Jeong, Y. Jeong, 2018).

Photoreactive Properties

- Aromatic Polyamides with Coumarin Chromophores : Nechifor (2009) synthesized novel monomer diacid with coumarin pendent groups, exploring their properties and photoreactive characteristics (M. Nechifor, 2009).

Anticholinesterase Activity

- Coumarin-3-Carboxamides Bearing Tryptamine Moiety : Ghanei-Nasab et al. (2016) synthesized N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides and found them to have significant anticholinesterase activity (Samaneh Ghanei-Nasab, M. Khoobi, F. Hadizadeh, A. Marjani, Alireza Moradi, H. Nadri, S. Emami, A. Foroumadi, A. Shafiee, 2016).

Future Directions

Properties

IUPAC Name |

2-oxo-N-[3-(4-phenylpiperazin-1-yl)propyl]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c27-22(20-17-18-7-4-5-10-21(18)29-23(20)28)24-11-6-12-25-13-15-26(16-14-25)19-8-2-1-3-9-19/h1-5,7-10,17H,6,11-16H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDNMIYZPSYJKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,1'-biphenyl]-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2896978.png)

![6-ethyl-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2896980.png)

![5-(2-Furyl)-2-(4-phenylpiperazino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2896984.png)

![ethyl 2-[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]acetate](/img/structure/B2896985.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2896990.png)

![1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid](/img/structure/B2896991.png)